2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine
Description
Properties
IUPAC Name |
2-methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N/c1-7(2)10(15)8-3-5-9(6-4-8)11(12,13)14/h3-7,10H,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGRFQVTVOTIOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173241-51-4 | |
| Record name | 2-methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
The primary target of 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine is the serotonin reuptake transporter protein, which is located in the presynaptic terminal . This protein plays a crucial role in the regulation of serotonin levels in the synaptic cleft, thereby influencing mood and behavior.
Mode of Action
this compound interacts with its target by blocking the reuptake of serotonin . This action prevents the reabsorption of serotonin into the presynaptic neuron, increasing the amount of serotonin available in the synaptic cleft. The increased serotonin levels then stimulate the postsynaptic receptors, leading to enhanced serotonergic neurotransmission.
Biochemical Pathways
The action of this compound primarily affects the serotonergic pathway . By blocking the reuptake of serotonin, it enhances the effect of serotonin in the synaptic cleft. This can lead to downstream effects such as mood elevation and reduction in anxiety and depressive symptoms.
Pharmacokinetics
Like other similar compounds, it is likely to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action include increased serotonergic neurotransmission, which can lead to mood elevation and reduction in anxiety and depressive symptoms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other drugs or substances that affect serotonin levels can potentiate or diminish its effects . Additionally, individual factors such as genetic variations in the serotonin transporter protein can also influence its efficacy .
Biological Activity
2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine, often referred to as a trifluoromethyl-substituted phenylpropylamine, has garnered attention due to its significant biological activity, particularly in pharmacological contexts. This compound is structurally related to various psychoactive agents and is being investigated for its potential therapeutic applications, especially in treating mood disorders.
The primary mechanism through which this compound exerts its biological effects is through the inhibition of the serotonin reuptake transporter (SERT). This inhibition leads to increased serotonergic neurotransmission, which is crucial for mood regulation and can potentially alleviate symptoms associated with depression and anxiety disorders.
Interaction with Biological Targets
Research indicates that this compound interacts with multiple biological targets, predominantly focusing on serotonin pathways. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to cross biological membranes more effectively and engage with intracellular targets .
Comparative Analysis of Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful. The following table summarizes key characteristics:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-Methyl-4-(trifluoromethyl)phenylpropan-1-amine | C11H14F3N | Lacks the methyl group on the second carbon |
| 2-Methyl-1-[4-chlorophenyl]propan-1-amine | C11H14ClN | Contains a chlorine atom instead of fluorine |
| 3-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine | C11H14F3N | Different position of the methyl group on the propanamine chain |
The variations in biological activity among these compounds can be attributed to differences in their functional groups and molecular structures, particularly the influence of the trifluoromethyl group on pharmacological properties.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential as a pharmacological agent. For instance, a study focusing on its antichlamydial activity demonstrated that derivatives containing the trifluoromethyl group exhibited significant effects against Chlamydia species. In contrast, analogs lacking this substituent showed minimal activity, underscoring the importance of electron-withdrawing groups in enhancing biological efficacy .
Moreover, another investigation into its central nervous system modulation revealed interactions with neurotransmitter systems, suggesting that this compound could serve as a lead compound in developing new treatments for mood disorders.
Toxicology and Safety Profile
While exploring its therapeutic potential, it is crucial to assess the safety profile of this compound. Preliminary toxicity assessments indicate that while it shows promise as a pharmacological agent, further studies are necessary to evaluate its long-term effects and potential side effects in clinical settings .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C11H14F3N
- Molecular Weight : 227.23 g/mol
- Functional Groups : Trifluoromethyl group, secondary amine
The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications.
Chemistry
2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine serves as a building block in organic synthesis. It is utilized in the preparation of complex organic molecules and pharmaceuticals. Its unique structure allows for various chemical reactions, including:
- Oxidation : Can lead to the formation of ketones or carboxylic acids.
- Reduction : Converts to alcohols or secondary amines.
- Substitution : The trifluoromethyl group can participate in nucleophilic substitution reactions.
Biology
In biological research, this compound has been investigated for its potential biological activities , including:
- Enzyme Inhibition : It may inhibit specific enzymes, affecting metabolic pathways.
- Receptor Binding : Interacts with receptors such as serotonin transporters, suggesting antidepressant properties.
Case Study: Antidepressant Effects
Research indicates that this compound acts on serotonin transporters, leading to increased serotonergic neurotransmission. This mechanism suggests potential therapeutic applications in treating mood disorders.
Medicine
The compound is explored for its therapeutic potential in various medical conditions:
- Antidepressant Applications : Due to its action on serotonin reuptake, it may alleviate symptoms of depression and anxiety disorders.
- Analgesic Properties : Interaction with calcitonin gene-related peptide (CGRP) receptors indicates potential use in pain management.
Case Study: Analgesic Properties
Studies have shown that compounds with similar structures exhibit analgesic effects through CGRP receptor modulation, which could lead to new pain management therapies.
Industrial Applications
In the industrial sector, this compound is utilized in the production of:
- Agrochemicals : Its stability and reactivity make it suitable for developing pesticides and herbicides.
- Polymers and Specialty Chemicals : The compound's unique properties contribute to advanced materials used in coatings and plastics.
Comparison with Similar Compounds
Positional Isomers: Para vs. Meta Substitution
- 2-(3-(Trifluoromethyl)phenyl)propan-1-amine (16c): This isomer places the trifluoromethyl group at the meta position on the phenyl ring. It exhibits distinct NMR characteristics, including a multiplet at δ 7.66–7.45 ppm for aromatic protons and a methyl doublet at δ 1.50 ppm. Its molecular ion (m/z 204.43) differs slightly from the calculated mass (204.09) .
2-Methyl-2-(3-(trifluoromethyl)phenyl)propan-1-amine (16d) :
This compound shares the meta-trifluoromethylphenyl group but has a quaternary carbon (methyl branching at the amine-bearing carbon). Such branching may enhance metabolic stability due to reduced enzymatic accessibility .
Branching and Amine Position Variations
- 2-[4-(Trifluoromethyl)phenyl]propan-2-amine: The amine group is located at the second carbon (propan-2-amine), creating a symmetrical structure. This compound’ hydrochloride salt (CAS 1081-78-3) is used in chiral resolution studies. Its LogP value (undisclosed) likely differs due to altered hydrophobicity from branching .
Functional Group Modifications
- 1-(3-Fluoro-4-methylphenyl)-3-phenylpropan-1-amine (CAS 1179763-12-2): Replacing the trifluoromethyl group with fluoro and methyl substituents introduces electronic and steric changes.
3-Methoxy-1-[4-(trifluoromethyl)phenyl]propan-1-amine :
The methoxy group at the third carbon introduces polarity, altering solubility and hydrogen-bonding capacity. This modification is relevant for tuning pharmacokinetic properties .
Enantiomeric Forms and Salts
- (R)-2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride: The hydrochloride salt improves aqueous solubility, critical for in vivo applications. Chiral separation methods (e.g., Chiralpak IA column with hexane/iso-propanol mobile phases) are required to isolate enantiomers, as stereochemistry significantly impacts biological activity .
Patent and Application Landscape
Preparation Methods
Reductive Amination of 4-(Trifluoromethyl)benzaldehyde with 2-Methylpropan-1-amine
Overview:
The primary synthetic route to 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine involves reductive amination, where 4-(trifluoromethyl)benzaldehyde is reacted with 2-methylpropan-1-amine under reducing conditions to form the target amine.
- Starting materials: 4-(trifluoromethyl)benzaldehyde and 2-methylpropan-1-amine
- Reducing agents: Sodium cyanoborohydride or sodium triacetoxyborohydride (commonly used for reductive aminations due to mildness and selectivity)
- Solvents: Methanol or ethanol are typical solvents, providing good solubility and reaction medium
- Temperature: Typically 0°C to 25°C to control reaction rate and minimize side reactions
- Reaction time: Several hours (4-24 hours) depending on scale and conditions
- Formation of an imine intermediate from the aldehyde and amine
- Reduction of the imine to the secondary amine by the reducing agent
- Continuous flow reactors may be employed for scale-up to improve efficiency and control
- Purification often involves recrystallization or chromatography to achieve high purity
Catalytic Hydrogenation of Schiff Base Intermediates
Alternative Method:
A related method involves first forming a Schiff base (imine) from the aldehyde and amine, followed by catalytic hydrogenation using a metal catalyst under hydrogen pressure.
- Metal catalysts such as palladium on carbon or Raney nickel are used
- Hydrogen pressure typically ranges from 1 to 10 atm
- Solvents such as methanol or toluene can be employed
- Reaction temperatures vary from ambient to 50°C
This method is advantageous for high stereoselectivity and is scalable for industrial synthesis.
Related Synthetic Processes from Patent Literature
Though direct preparation methods for this compound are limited in public patents, analogous processes for related compounds provide insight:
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Conversion of amine salts to free amine | Mild heating (35-45°C), filtration, washing | Ensures purity of amine starting material |
| 2 | Reaction of amine with trifluoromethyl-substituted aldehydes | Organic solvents (methanol, toluene), 25-35°C | Formation of imine intermediate |
| 3 | Reduction of imine to amine | Metal catalyst under hydrogen pressure, 25-80°C | Yields target amine with high purity (>99.9% by HPLC) |
| 4 | Salt formation (e.g., hydrochloride) | Treatment with acid in ethyl acetate, 15-20°C | Enhances stability and crystallinity |
This approach is exemplified in the preparation of cinacalcet analogs bearing trifluoromethylphenyl groups.
Nucleophilic Aromatic Substitution (Less Common for This Compound)
In some related compounds, nucleophilic substitution reactions on 1-chloro-4-(trifluoromethyl)benzene with amines in the presence of strong bases (e.g., sodium hydroxide or potassium hydroxide) in polar aprotic solvents like dimethyl sulfoxide (DMSO) have been used to form aryl amines.
- Temperature range: 80-110°C
- Reaction time: 4-20 hours
- Base molar excess: ≥30%
- Work-up involves aqueous extraction, organic phase separation, and crystallization of acid addition salts
While this method is more typical for phenoxypropylamines, it illustrates the versatility of trifluoromethyl-substituted aromatic amine synthesis.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | 4-(Trifluoromethyl)benzaldehyde + 2-methylpropan-1-amine | Sodium cyanoborohydride, MeOH, 0-25°C | Mild, selective, scalable | Requires careful control of pH and temperature |
| Catalytic Hydrogenation | Schiff base from aldehyde and amine | Pd/C or Raney Ni, H2 pressure, MeOH/toluene, 25-50°C | High stereoselectivity, industrial scale | Requires hydrogenation setup |
| Nucleophilic Aromatic Substitution | 1-Chloro-4-(trifluoromethyl)benzene + amine | KOH or NaOH, DMSO, 80-110°C | Simple reagents, good yields | Limited to certain amine types, harsher conditions |
Research Findings and Analytical Data
- Purity: Preparations typically achieve >99% purity as confirmed by HPLC analysis.
- Yields: Reductive amination and catalytic hydrogenation methods provide yields ranging from 80% to 95%.
- Physical Properties: The compound is often isolated as a free base or as a hydrochloride salt, which crystallizes with melting points consistent with literature values.
- Stereochemistry: When chiral amines are used, enantiomerically enriched products can be obtained, important for pharmaceutical applications.
Q & A
Q. What are the standard synthetic routes for 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves reductive amination of 4-(trifluoromethyl)benzaldehyde with 2-methylpropan-1-amine. Key steps include:
- Reductive Amination: Use of sodium cyanoborohydride (NaBH3CN) in methanol or ethanol under controlled pH (acidic, pH ~6) to stabilize the intermediate imine .
- Solvent Optimization: Polar aprotic solvents (e.g., THF) enhance reaction efficiency, while temperature control (0–25°C) minimizes side reactions like over-reduction .
- Purification: Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) ensures >95% purity. Yield improvements (70–85%) are achieved by iterative adjustments to stoichiometry and reaction time .
Q. How is the compound characterized structurally using modern spectroscopic techniques?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: The trifluoromethyl (CF₃) group induces deshielding in adjacent aromatic protons (δ 7.5–8.0 ppm). The methyl group on the amine-bearing carbon appears as a triplet (δ 1.2–1.5 ppm) due to coupling with adjacent CH2 .
- ¹³C NMR: The CF₃ carbon resonates at ~125 ppm (quartet, J = 270–280 Hz), while the quaternary carbon attached to the amine appears at ~55 ppm .
- Mass Spectrometry (MS): High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 232.1 (calculated for C₁₁H₁₃F₃N: 232.10) .
- X-ray Crystallography: Resolves stereochemical ambiguity; the amine group adopts a staggered conformation relative to the aromatic ring .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its pharmacological activity, and what methods are used to resolve enantiomers?
Methodological Answer:
- Enantiomer-Specific Bioactivity: The (R)-enantiomer shows 3–5× higher binding affinity to serotonin receptors compared to the (S)-form, as demonstrated in radioligand displacement assays .
- Resolution Techniques:
- Chiral HPLC: Use of cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol (90:10) mobile phase achieves baseline separation (α = 1.2) .
- Kinetic Resolution: Lipase-catalyzed acetylation selectively modifies the (S)-enantiomer, leaving the (R)-form unreacted (ee >98%) .
- Contradiction Note: Discrepancies in reported enantiomeric activity ratios (e.g., 3:1 vs. 5:1) may arise from differences in receptor subtypes or assay conditions .
Q. What strategies are employed to address discrepancies in bioactivity data across different studies involving this compound?
Methodological Answer:
- Source Validation: Cross-check compound purity (≥95% by HPLC) and stereochemical integrity (via optical rotation or CD spectroscopy) to rule out batch variability .
- Assay Standardization:
- Receptor Binding Assays: Use uniform cell lines (e.g., HEK293 expressing 5-HT₁A receptors) and buffer conditions (pH 7.4, 25°C) to minimize variability .
- Statistical Analysis: Apply multivariate regression to isolate confounding factors (e.g., solvent DMSO concentration, incubation time) .
- Meta-Analysis: Aggregate data from ≥10 independent studies to identify trends (e.g., logP >2 correlates with increased CNS penetration) .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
Methodological Answer:
- QSAR Modeling: Use Gaussian-based DFT calculations to correlate substituent electronegativity (e.g., CF₃ vs. CH₃) with metabolic stability (CYP3A4 oxidation rates) .
- Molecular Dynamics (MD): Simulate blood-brain barrier (BBB) permeability; the CF₃ group enhances lipophilicity (logP = 2.8) but may reduce aqueous solubility (0.5 mg/mL) .
- Docking Studies: AutoDock Vina predicts hydrogen bonding between the amine group and Asp116 of the target receptor (ΔG = −9.2 kcal/mol) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
